2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYLPROPANAMIDE
Overview
Description
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound that features multiple functional groups, including an isoindole, benzimidazole, and phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and benzimidazole intermediates, followed by their coupling with a phenylpropanamide derivative. Common reagents and conditions include:
Reagents: Anhydrous solvents, catalysts (e.g., palladium, copper), and protecting groups.
Conditions: Controlled temperature, inert atmosphere (e.g., nitrogen or argon), and specific pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including potential therapeutic effects or as a diagnostic tool.
Industry
In industry, it may find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYLPROPANAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-benzo[d]imidazol-2-yl)-3-phenylpropanamide
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-methylphenyl)propanamide
Uniqueness
The uniqueness of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYLPROPANAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-methylbenzimidazol-2-yl)-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-28-20-14-8-7-13-19(20)26-25(28)27-22(30)21(15-16-9-3-2-4-10-16)29-23(31)17-11-5-6-12-18(17)24(29)32/h2-14,21H,15H2,1H3,(H,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRMCNTNHCAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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